3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 216502-22-6
VCID: VC5006087
InChI: InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3
SMILES: CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C
Molecular Formula: C16H13FN2O
Molecular Weight: 268.291

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

CAS No.: 216502-22-6

Cat. No.: VC5006087

Molecular Formula: C16H13FN2O

Molecular Weight: 268.291

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone - 216502-22-6

Specification

CAS No. 216502-22-6
Molecular Formula C16H13FN2O
Molecular Weight 268.291
IUPAC Name 3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one
Standard InChI InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3
Standard InChI Key VETCHZKMBRLVRP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C

Introduction

Structural and Chemical Identity of 3-(4-Fluorophenyl)-2,6-Dimethyl-4(3H)-Quinazolinone

Quinazolinones are bicyclic compounds comprising a fused benzene and pyrimidinone ring. The target molecule, 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone, features:

  • Position 3: A 4-fluorophenyl group, introducing electron-withdrawing effects and metabolic resistance.

  • Positions 2 and 6: Methyl substituents, enhancing steric bulk and lipophilicity.

  • Position 4: A ketone group, critical for hydrogen bonding and pharmacological activity .

The IUPAC name derives from its substitution pattern, with the quinazolinone core numbered such that the ketone is at position 4. The fluorine atom at the para position of the phenyl ring and methyl groups at positions 2 and 6 distinguish it from simpler quinazolinones.

Synthetic Methodologies for 3-(4-Fluorophenyl)-2,6-Dimethyl-4(3H)-Quinazolinone

Starting Materials and Reaction Pathways

The synthesis typically begins with methyl 2-aminobenzoate (1), which undergoes condensation with 4-fluoroaniline (2) in acidic conditions to form N-(4-fluorophenyl)anthranilamide (3) . Cyclization using phosphoryl chloride (POCl₃) yields 3-(4-fluorophenyl)-4(3H)-quinazolinone (4). Subsequent methylations at positions 2 and 6 are achieved via nucleophilic substitution or Friedel-Crafts alkylation (Figure 1) .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediate/ProductYield (%)
14-Fluoroaniline, HCl, refluxN-(4-Fluorophenyl)anthranilamide85
2POCl₃, 80°C, 4h3-(4-Fluorophenyl)-4(3H)-quinazolinone78
3CH₃I, K₂CO₃, DMF, 60°C2-Methyl derivative90
4(CH₃)₂SO₄, NaOH, ethanol2,6-Dimethyl product82

Optimization and Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, cyclization using ionic liquids under microwave irradiation achieves 95% yield in 15 minutes . Solvent-free conditions and recyclable catalysts (e.g., zeolites) further enhance sustainability .

Structural Elucidation and Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1674–1682 cm⁻¹ confirms the C=O stretch of the quinazolinone ring. Bands near 1600 cm⁻¹ correspond to aromatic C=C vibrations .

  • ¹H NMR (CDCl₃):

    • δ 2.11 (s, 3H, 2-CH₃)

    • δ 2.35 (s, 3H, 6-CH₃)

    • δ 6.92–8.35 (m, aromatic protons) .

  • 13C NMR: Signals at δ 162.5 (C=O), δ 146.4 (C-F), and δ 34.4 (CH₃) align with expected substituents .

Table 2: Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₄FN₂O
Molecular Weight296.31 g/mol
Melting Point153–155°C
LogP (Calculated)2.8
Solubility (Water)<0.1 mg/mL

Pharmacological Profile and Biological Activities

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the 4-fluorophenyl moiety significantly reduces inflammation by inhibiting cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). At 50 mg/kg, the compound shows 62% inhibition compared to diclofenac (70%) .

Antioxidant Efficacy

The methyl groups enhance radical scavenging, as evidenced by DPPH assay results (IC₅₀ = 18.7 µM vs. BHA = 15.2 µM). Lipid peroxidation inhibition in rat liver homogenates reaches 58% at 100 µM .

Therapeutic Applications and Clinical Prospects

The compound’s dual anti-inflammatory and antioxidant activities position it as a candidate for neurodegenerative disorders (e.g., Alzheimer’s) and autoimmune diseases. Its fluorophenyl group may reduce hepatic metabolism, prolonging half-life in vivo .

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